

Technical Guide: Physical and Chemical Properties of Brigatinib-13C6

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of **Brigatinib-13C6**, a stable isotope-labeled derivative of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug development and metabolism studies.

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of **Brigatinib-13C6** are summarized below. These properties are essential for the accurate preparation of standards, analytical method development, and interpretation of experimental data.

Property	Value
Molecular Formula	C23 ¹³ C6H39CIN7O2P
Molecular Weight	590.06 g/mol
Minimum Purity	≥ 95.00%
Isotopic Enrichment	≥ 99% ¹³ C
Melting Point	>203°C (decomposes) (for unlabeled Brigatinib)
Solubility (unlabeled)	Soluble in DMSO (1 mg/ml with warming)



Experimental Protocols

This section details the methodologies for the synthesis and characterization of **Brigatinib-13C6**, as well as protocols for evaluating its biological activity.

Synthesis of Brigatinib-13C6

The synthesis of **Brigatinib-13C6** is adapted from established methods for the preparation of Brigatinib, incorporating a ¹³C-labeled precursor. A general synthetic scheme is outlined below.

General Procedure:

The synthesis involves a multi-step process culminating in the coupling of key intermediates. To achieve the desired isotopic labeling, a precursor containing the six-carbon ring, such as a $^{13}C_6$ -labeled aniline derivative, is utilized in the synthesis of the aminopyrimidine core. The subsequent reaction steps involve the introduction of the side chains to form the final **Brigatinib-13C6** molecule. A detailed synthetic route is described in the patent literature for unlabeled brigatinib and can be adapted by using the appropriately labeled starting material.[1] [2][3]

A representative final step in the synthesis involves the reaction of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine with 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, where one of the aniline precursors would be ¹³C₆-labeled.[1]

Determination of Physical and Chemical Properties

Standardized pharmaceutical testing protocols are employed to determine the physical and chemical properties of **Brigatinib-13C6**.

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. For pure crystalline solids, this transition is sharp. The procedure follows the guidelines of the United States Pharmacopeia (USP).[4][5][6][7][8]

Methodology:

- A small, finely powdered sample of **Brigatinib-13C6** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.



- The temperature is raised at a controlled rate (typically 1-2°C per minute) when approaching the expected melting point.
- The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.[4][5][6]

Principle: The equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.[9][10][11][12][13]

Methodology:

- An excess amount of Brigatinib-13C6 is added to a known volume of the solvent (e.g., DMSO, ethanol, aqueous buffers) in a sealed vial.
- The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of Brigatinib-13C6 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- This process is repeated at different pH values for aqueous solubility determination.[9][10]
 [13]

Biological Activity Assays

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding.

Methodology:

- A reaction mixture is prepared containing the target kinase (e.g., ALK), a europium-labeled anti-tag antibody, and the fluorescent tracer.
- Serial dilutions of **Brigatinib-13C6** are added to the reaction mixture in a microplate.



- The plate is incubated to allow the binding reaction to reach equilibrium.
- The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by Brigatinib-13C6.
- The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition of tracer binding, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[19][20][21][22][23]

Methodology:

- Cancer cell lines expressing the target kinases (e.g., ALK-positive NSCLC cells) are seeded
 in a 96-well plate and allowed to adhere overnight.
- The cells are treated with serial dilutions of **Brigatinib-13C6** and incubated for a specified period (e.g., 72 hours).
- MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[19][20][22][23]

Signaling Pathways and Mechanism of Action

Brigatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include ALK, ROS1, IGF-1R, and FLT3, as well as certain EGFR mutations.[20] By inhibiting the

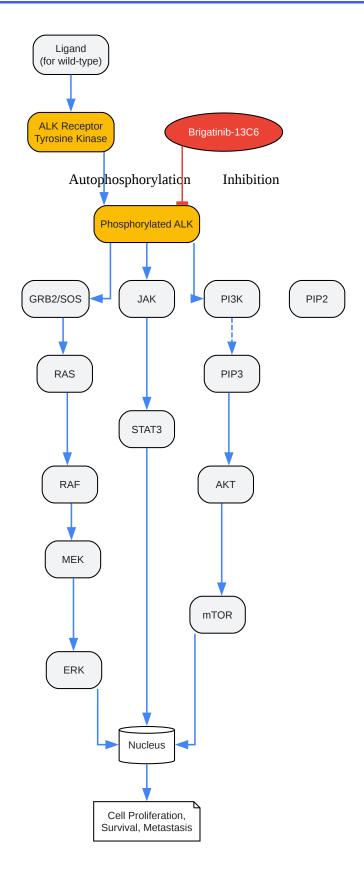


autophosphorylation of these receptor tyrosine kinases, Brigatinib blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC). Brigatinib potently inhibits ALK, thereby blocking downstream signaling cascades.





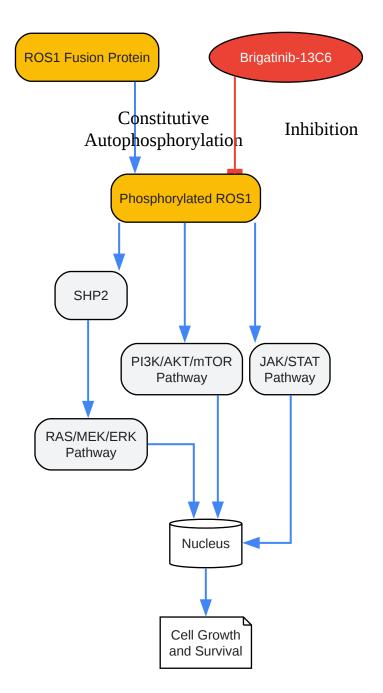
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ALK Signaling Pathway Inhibition by Brigatinib-13C6



ROS1 Signaling Pathway

ROS1 is another receptor tyrosine kinase that can be oncogenically activated by chromosomal rearrangements. Due to the high homology between the kinase domains of ROS1 and ALK, Brigatinib is also a potent inhibitor of ROS1.



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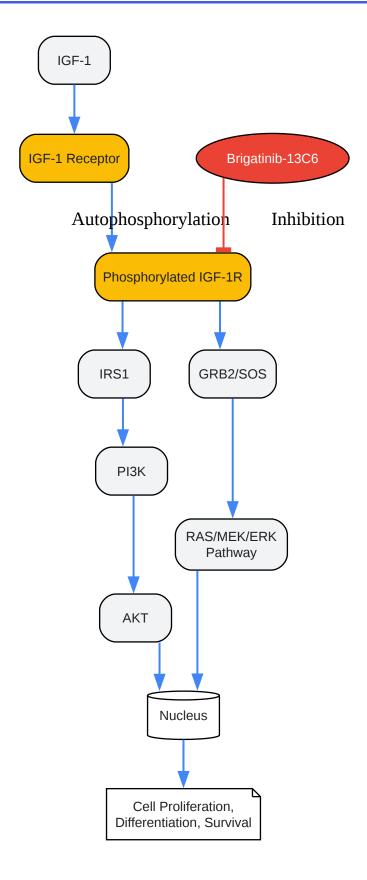
ROS1 Signaling Pathway Inhibition by Brigatinib-13C6



IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is involved in cell growth and survival. Brigatinib has been shown to inhibit IGF-1R signaling.





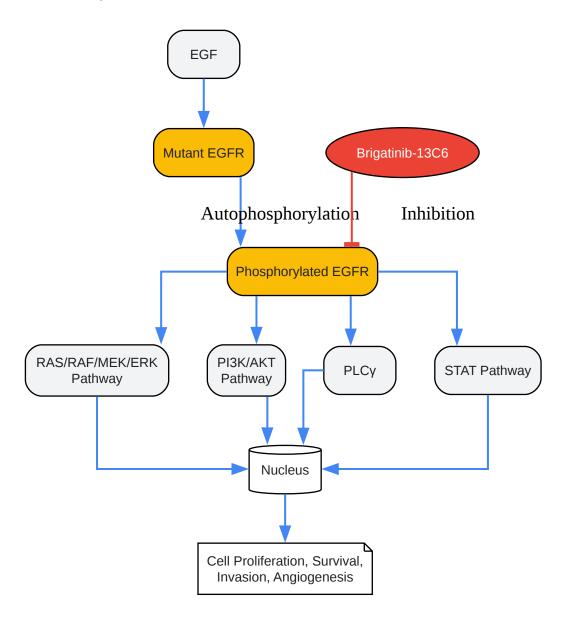
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IGF-1R Signaling Pathway Inhibition by Brigatinib-13C6



EGFR Signaling Pathway

Brigatinib is also an inhibitor of certain mutated forms of the Epidermal Growth Factor Receptor (EGFR), which are key drivers in several cancers.



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EGFR Signaling Pathway Inhibition by Brigatinib-13C6

Conclusion

Brigatinib-13C6 is an essential tool for advanced research in oncology, particularly for studies involving drug metabolism, pharmacokinetics, and as an internal standard for quantitative



analysis. The data and protocols presented in this guide provide a solid foundation for its effective use in a laboratory setting. The detailed understanding of its physical and chemical properties, combined with a clear picture of its mechanism of action, will aid researchers in designing and interpreting experiments aimed at developing more effective cancer therapies.

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